

Onilcamotide (RV001): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onilcamotide (RV001) is a peptide-based cancer vaccine developed by RhoVac AB (now CHOSA Oncology) designed to prevent or delay the progression of metastatic cancer. It targets Ras homolog family member C (RhoC), a protein overexpressed in various metastatic cancer cells. The therapeutic principle of Onilcamotide lies in stimulating the patient's immune system, specifically CD4+ T-cells, to recognize and eliminate cancer cells that express RhoC. Despite promising early-phase clinical data, the Phase IIb trial, BRaVac, did not meet its primary endpoint, halting its immediate progression toward regulatory approval. This document provides a comprehensive technical overview of the discovery, development, and clinical evaluation of Onilcamotide.

Discovery and Rationale

The discovery of **Onilcamotide** is rooted in the identification of RhoC as a key driver of cancer metastasis. RhoC is minimally expressed in normal, non-dividing cells but is significantly overexpressed in various cancer types, where it plays a crucial role in cell motility, invasion, and the epithelial-mesenchymal transition (EMT), all critical processes in the metastatic cascade. This differential expression profile makes RhoC an attractive target for cancer immunotherapy, with the potential for high tumor specificity and minimal off-target effects.



Onilcamotide was developed as a cancer vaccine to elicit a targeted T-cell response against RhoC-expressing cells. The vaccine consists of a 20-mer synthetic peptide derived from the RhoC protein, emulsified with the adjuvant Montanide ISA 51 to enhance the immune response.

Mechanism of Action

Onilcamotide functions by activating the adaptive immune system to recognize and destroy metastatic cancer cells. The proposed mechanism of action is as follows:

- Antigen Presentation: Following subcutaneous injection, the Onilcamotide peptide and adjuvant are taken up by antigen-presenting cells (APCs), such as dendritic cells.
- T-Cell Priming: The APCs process the RhoC-derived peptide and present it on their surface via Major Histocompatibility Complex (MHC) class II molecules.
- CD4+ T-Cell Activation: The peptide-MHC II complex is recognized by CD4+ T-helper cells, leading to their activation and proliferation.
- Immune Response: Activated CD4+ T-cells orchestrate a broader immune response, which
 includes the potential for direct cytotoxic effects on RhoC-expressing tumor cells in an HLAclass II-dependent manner.

Signaling Pathway

The following diagram illustrates the proposed immunological signaling pathway initiated by **Onilcamotide**.



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Fig. 1: Onilcamotide's Proposed Mechanism of Action.

Preclinical Development

Preclinical studies were conducted to evaluate the immunogenicity and potential anti-tumor activity of **Onilcamotide**. A key focus of this research was to establish the "tissue-agnostic" potential of the vaccine, suggesting its applicability across multiple cancer types.

Key Preclinical Findings

MHC-II Expression and RhoC Co-localization: Research conducted in collaboration with St.
 John's Research Institute demonstrated that MHC-II receptors are present on a wide variety
 of cancer cells.[1][2][3][4] Furthermore, these studies showed that the target protein, RhoC,
 is co-localized with MHC-II receptors on the surface of these cancer cells.[1][2][3][4] This co localization is critical for the proposed mechanism of action, as it allows for direct recognition
 and engagement by Onilcamotide-induced CD4+ T-cells.

Experimental Protocols

RhoC and MHC-II Co-localization Studies:

While the specific, detailed protocol from the bioRxiv preprint is not publicly available, a general methodology for such an experiment would involve:

- Cell Culture: A panel of human cancer cell lines from different tissues of origin (e.g., prostate, breast, colon) would be cultured under standard conditions.
- Immunofluorescence Staining:
 - Cells are fixed and permeabilized to allow antibody access to intracellular and cell-surface antigens.
 - Cells are incubated with primary antibodies specific for RhoC and MHC class II molecules.
 These antibodies are typically from different host species (e.g., rabbit anti-RhoC and mouse anti-MHC-II) to allow for distinct fluorescent labeling.
 - Following washing to remove unbound primary antibodies, cells are incubated with secondary antibodies conjugated to different fluorophores (e.g., Alexa Fluor 488-



conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG).

- The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
- Confocal Microscopy: The stained cells are imaged using a confocal microscope. This
 technique allows for the acquisition of high-resolution optical sections, minimizing out-offocus light and enabling the precise localization of the fluorescent signals.
- Image Analysis: The images are analyzed to determine the degree of co-localization between the RhoC and MHC-II signals. This is often quantified using software that calculates a co-localization coefficient (e.g., Pearson's correlation coefficient).

Clinical Development

Onilcamotide has been evaluated in Phase I/II and Phase IIb clinical trials, primarily in patients with prostate cancer.

Phase I/II Trial (RhoVac-001)

This open-label, single-arm study was designed to assess the safety, tolerability, and immunogenicity of **Onilcamotide** in patients with prostate cancer who had undergone radical prostatectomy.

Patient Population and Demographics: A total of 22 patients were enrolled in the study. [5][6]

Treatment Protocol: Patients received subcutaneous injections of **Onilcamotide** for a total of 30 weeks.[5][6]

Results:



Endpoint	Result	Citation
Safety and Tolerability	Well tolerated; no serious treatment-related adverse [5][6] events reported.	
Immunological Response	A strong and long-lasting CD4+ T-cell response was observed in the vast majority of patients. This response was detectable for at least ten months after the final injection.	[5][6]
PSA Doubling Time	In patients with measurable PSA at the start of the study, a markedly prolonged PSA doubling time was observed after treatment.	[5][6]
3-Year Follow-up	Of 19 patients followed for three years, none showed significant PSA progression or required other therapies. All but three had undetectable PSA levels. The RhoC-specific immune response was sustained in 14 out of 15 assessed patients who were responders at the one-year follow-up.	[7]

Phase IIb Trial (BRaVac - NCT04114825)

This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of **Onilcamotide** in preventing disease progression in men with biochemical recurrence of prostate cancer after curative-intent therapy.[8][9][10][11]

Patient Population and Demographics: Approximately 180 male patients with a histologic diagnosis of prostatic adenocarcinoma and biochemical recurrence within 3 years of radical



prostatectomy or definitive radiotherapy, with no distant metastasis, were enrolled.[8][9][10][11]

Treatment Protocol: Patients were randomized to receive either **Onilcamotide** or a placebo. The treatment schedule consisted of 12 subcutaneous vaccinations. The first six were administered every two weeks, the next five every four weeks, and the final vaccination was given six months after the eleventh.[9][10][11]

Results: The BRaVac trial failed to meet its primary endpoint. **Onilcamotide** did not demonstrate superiority over placebo in preventing progression, which was defined as a doubling of PSA, clinical recurrence, or death.[8][9]

Endpoint	Onilcamotide Group	Placebo Group	Citation
Time to PSA Doubling	7.5 months	9.3 months	[12]
Time to Initiation of Second-line Therapy	11.2 months	17.6 months	[12]
Metastasis at Long- term Follow-up	12.9%	12%	[12]
Safety	No serious treatment- related side effects were observed, and adverse events did not differ significantly between the groups.	No serious treatment- related side effects were observed, and adverse events did not differ significantly between the groups.	[12]

Despite the lack of clinical efficacy, immunological analysis from a subset of patients in the BRaVac trial demonstrated that the vaccine induced potent and long-lasting CD4+ T-cell responses capable of proliferation and cytokine production. These vaccine-specific T-cells were shown to mediate cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner.[12]

Experimental Protocols for Immune Monitoring

ELISpot Assay for IFN-y Secretion:

Foundational & Exploratory





The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

- Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for Interferon-gamma (IFN-y).
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from patient blood samples are added to the wells.
- Stimulation: The cells are stimulated with the Onilcamotide (RV001) peptide. Control wells
 include unstimulated cells (negative control) and cells stimulated with a mitogen (positive
 control).
- Incubation: The plate is incubated to allow activated T-cells to secrete IFN-y, which is captured by the antibody on the membrane.
- Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
- Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining:

Flow cytometry is used to identify and quantify different T-cell populations and to measure their functional responses.

- Cell Stimulation: PBMCs are stimulated with the **Onilcamotide** peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate inside the cell.
- Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8) and activation markers (e.g.,



CD137/4-1BB, CD154/CD40L).

- Fixation and Permeabilization: The cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cells.
- Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-y, TNF-α, IL-2).
- Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells
 one by one through a laser beam and detects the fluorescence emitted from each cell.
- Data Analysis: The data is analyzed using specialized software to quantify the percentage of different T-cell populations that are producing specific cytokines in response to the Onilcamotide peptide.

Development Timeline and Regulatory Status

- 2015: RhoVac AB is established.
- 2018: Completion of the Phase I/II clinical trial (RhoVac-001).
- November 2020: Onilcamotide receives Fast Track Designation from the U.S. Food and Drug Administration (FDA) for the treatment of prostate cancer.[8][9]
- January 2022: The Canadian Intellectual Property Office issues a "Notice of Allowance" for a
 patent covering Onilcamotide. Patents have also been granted in the USA, Europe, and
 Japan.
- May 2022: Results from the Phase IIb BRaVac trial are announced, indicating that the study did not meet its primary endpoint.[8][9]
- February 2023: RhoVac is renamed CHOSA Oncology.

Conclusion

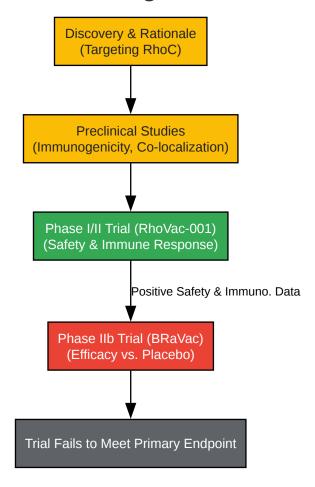
Onilcamotide (RV001) represents a scientifically rational approach to cancer immunotherapy, targeting the well-validated metastasis-associated protein RhoC. Early phase clinical data were encouraging, demonstrating a favorable safety profile and robust, long-lasting T-cell responses.



However, the pivotal Phase IIb BRaVac trial failed to demonstrate a clinical benefit in terms of preventing disease progression in men with biochemically recurrent prostate cancer.

The discrepancy between the induction of a strong immunological response and the lack of clinical efficacy highlights a significant challenge in the development of cancer vaccines. Future research may focus on understanding the mechanisms of immune evasion in the tumor microenvironment that may have contributed to the trial's outcome. Despite the setback in prostate cancer, the preclinical data supporting a "tissue-agnostic" potential and the well-documented role of RhoC in a variety of metastatic cancers may warrant further investigation of **Onilcamotide** in other indications or in combination with other immunomodulatory agents.

Experimental Workflow Diagram



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